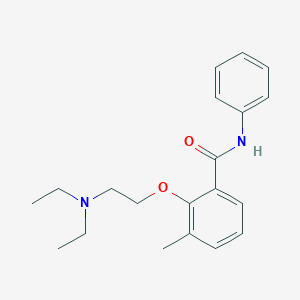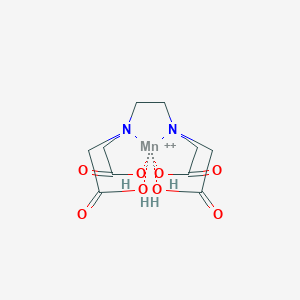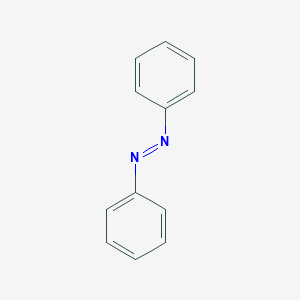![molecular formula C20H20N2O4 B092974 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] CAS No. 16331-96-7](/img/structure/B92974.png)
1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
説明
The compound of interest, 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole], is a derivative of the spiropyran family, which is known for its photochromic properties. These compounds can undergo reversible transformations between two forms with distinct optical properties when exposed to light or heat. The spiropyran derivatives are of significant interest due to their potential applications in various fields such as photo-responsive materials and molecular switches.
Synthesis Analysis
The synthesis of spiropyran derivatives typically involves conventional synthetic routes. For instance, the synthesis of related compounds such as 1',3',3'-trimethyl-6-hydroxy-spiro(2H-1-benzopyran-2,2'-indoline) and its monomer variant with methacryloyloxy groups has been reported . These compounds are synthesized using standard organic chemistry techniques and can be further copolymerized with methyl methacrylate to create photo-responsive materials. The synthesis process is often followed by structural investigation using spectroscopic methods such as NMR spectroscopy to confirm the chemical structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of spiropyran derivatives is complex and can be elucidated using various spectroscopic techniques. For example, 1D and 2D NMR spectroscopy, including DEPT-135, HCCOSW, and COSY45 experiments, have been employed to assign and interpret the complex structure of spiropyran-based materials . The conformation of the dihydropyran ring and the chemical shift differences in isomeric adducts are critical aspects of the structure analysis .
Chemical Reactions Analysis
Spiropyran derivatives can participate in a range of chemical reactions, leading to various isomeric products. For example, the reaction of 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indolines] with 1,1-bis[4-(dimethylamino)phenyl]ethylene results in two types of isomeric products, which have been analyzed by spectroscopic methods . These reactions are significant as they can alter the photochromic properties of the compounds and are essential for the design of photo-responsive systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiropyran derivatives are influenced by their molecular structure and the environment. The thermal isomerization of spiropyran derivatives from the spiro form to the merocyanine form has been studied, with rates measured in various solvents and under high pressures . The equilibrium constants between these isomers and the activation volumes are determined to understand the thermodynamics of the isomerization process. Additionally, the thermodynamic properties, such as heat capacity, enthalpy of fusion, and energy of combustion, have been investigated to provide insights into the stability and reactivity of these compounds . The reverse photochromism exhibited by certain derivatives in polar solvents, where the color is bleached by irradiation and reappears thermally, is another critical property that has been studied .
科学的研究の応用
Photochromism Studies: A study investigated the ring-opening reaction of this compound in solution, highlighting the competition between internal conversion and photochemistry influenced by the solvent used. The formation of an additional merocyanine isomer was observed in tetrachloroethene (Holm, Rini, Nibbering, & Fidder, 2003).
Germicidal UV Source Indicator: Research characterized photophysical properties of this compound in poly(methyl methacrylate), demonstrating its potential as a low-cost germicidal UV indicator. The study showed that temperature significantly influences the deactivation of the material (Bonefacino, Tse, Pun, Cheng, Chan, Boersma, & Tam, 2013).
UV-responsive Nanofibers: A study reported the application of this compound in UV-responsive polyvinyl alcohol nanofibers for recording and erasing quick response (QR) codes. The nanofibers showed significant photo-coloration and thermal reversibility, indicating potential in light-driven nanomaterials for sensors and optical devices (Khatri, Ali, Khatri, Mayakrishnan, Kim, & Kim, 2015).
Photodegradation Study: A comparative photodegradation study of this compound in solution revealed different mechanisms of degradation between spiropyran and spiro-oxazine series, suggesting varying fatigue resistance among these compounds (Baillet, Giusti, & Guglielmetti, 1993).
Thermodynamic Properties: The heat capacity and thermodynamic properties of this compound were studied over a wide temperature range, providing insights into its physical characteristics and potential applications (Kulagina, Markin, Bykova, Smirnova, Smirnova, & Barachevskii, 2004).
Lanthanide Complexes: Research explored novel lanthanide complexes of this compound, examining their spectroscopic, photochromic, and solvatochromic behavior. The findings could be useful for designing photoswitchable materials and energy transfer applications (Abdel-Mottaleb, Saif, Attia, Abo-aly, & Mobarez, 2018).
Photochromic Conversions: A reaction scheme for the photochromic conversions of this compound in the presence of acids was proposed, highlighting an intermediate interaction in the process (Atabekyan & Chibisov, 1984).
Safety And Hazards
特性
IUPAC Name |
5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-12-15(25-4)6-7-17(16)21(3)20(19)10-9-13-11-14(22(23)24)5-8-18(13)26-20/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVXHRMUYMHMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936815 | |
| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |
CAS RN |
16331-96-7 | |
| Record name | 1′,3′-Dihydro-5′-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1',3'-Dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-(2H)indole) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Methoxy-1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[1-benzopyran-2,2'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



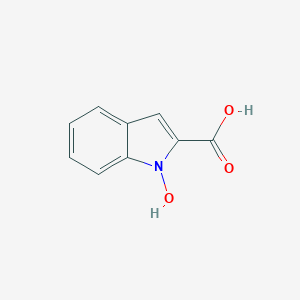
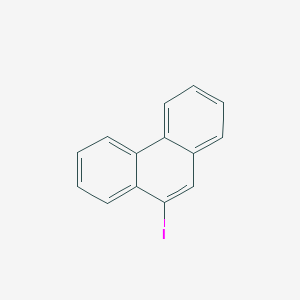
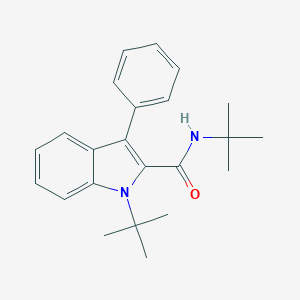
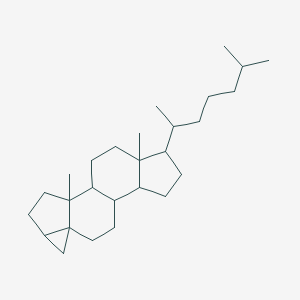
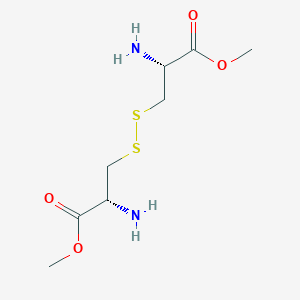
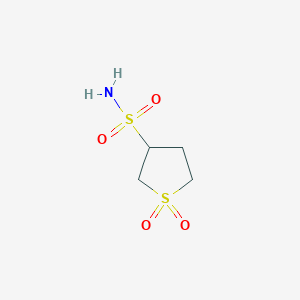
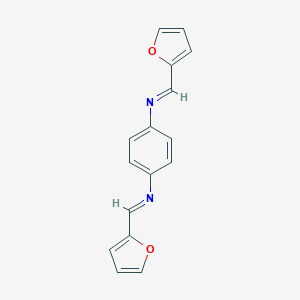
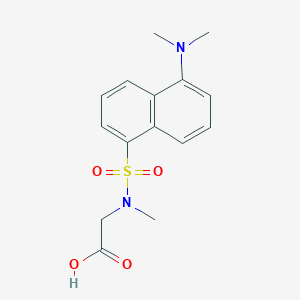
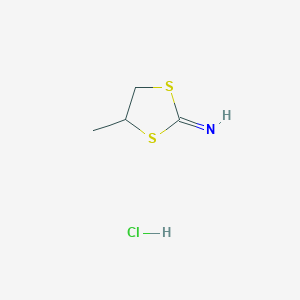
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
